molecular formula C9H9N3O3 B1462455 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-59-2

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1462455
CAS RN: 1105195-59-2
M. Wt: 207.19 g/mol
InChI Key: FVNGDJPRJJPTSX-UHFFFAOYSA-N
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Description

“5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-d]pyrimidines have shown promise as anticancer agents due to their ability to target various cancer-related pathways. They can inhibit key enzymes like tyrosine kinases, which are crucial in cell signaling and proliferation . The derivatives of pyrido[2,3-d]pyrimidines, including the 5-methoxy-1-methyl variant, may serve as potent inhibitors for a range of kinases implicated in cancer progression.

Antimicrobial Properties

These compounds also exhibit antimicrobial activities, which make them valuable in the development of new antibiotics. Their structural framework allows for the disruption of bacterial cell processes, potentially leading to the synthesis of novel antimicrobial drugs .

CNS Depressive Effects

The central nervous system (CNS) depressive effects of pyrido[2,3-d]pyrimidines suggest their potential use in treating conditions like anxiety and insomnia. By modulating neurotransmitter activity, they could provide a basis for developing new sedatives .

Anticonvulsant Applications

As anticonvulsants, pyrido[2,3-d]pyrimidines could be used to manage seizures. Their ability to stabilize neuronal firing rates may be harnessed to create more effective treatments for epilepsy and other seizure disorders .

Anti-inflammatory and Analgesic Uses

These compounds have demonstrated anti-inflammatory and analgesic properties, indicating their use in pain management and inflammation control. They could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Hypotensive Effects

Pyrido[2,3-d]pyrimidines have hypotensive properties, making them candidates for blood pressure management medications. Their vascular activity could be key in treating hypertension and associated cardiovascular diseases .

Mechanism of Action

Mode of Action:

The compound interacts with its targets through the following mechanisms:

Biochemical Pathways:

The affected pathways include:

Result of Action:

Action Environment:

    External conditions (e.g., pH, temperature, co-administered drugs) influence the compound’s efficacy and stability. Consider interactions with other medications or environmental factors.

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines include the design of new selective, effective, and safe anticancer agents . The development of new synthesis methods and the further evaluation of their chemical properties and biological activity are rapidly growing areas of organic synthesis .

properties

IUPAC Name

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-12-7-6(8(13)11-9(12)14)5(15-2)3-4-10-7/h3-4H,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNGDJPRJJPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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